4-nitro-N-(2-phenylmethoxyethyl)aniline
Description
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-nitro-N-(2-phenylmethoxyethyl)aniline |
InChI |
InChI=1S/C15H16N2O3/c18-17(19)15-8-6-14(7-9-15)16-10-11-20-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
InChI Key |
PTPJDZHXSAWAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Protection and Alkylation of Aniline
- Starting Material: Aniline or substituted aniline derivatives.
- Protection: The amino group of aniline can be protected by acylation (e.g., acetylation using acetic anhydride or acetic acid) to prevent side reactions during nitration.
- Alkylation: The 2-phenylmethoxyethyl group is introduced by nucleophilic substitution, typically reacting the protected aniline with 2-phenylmethoxyethyl halides (e.g., bromide or chloride) under basic conditions.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Protection | Acetic anhydride/acetic acid | 80–140 °C | 1.5–5 hours | Control temperature to avoid decomposition |
| Alkylation | 2-phenylmethoxyethyl bromide, base (e.g., K2CO3) | 50–80 °C | 3–6 hours | Anhydrous solvent (e.g., DMF) recommended |
Nitration Reaction
- Objective: Introduce the nitro group at the para position relative to the amino substituent.
- Reagents: Concentrated nitric acid (65%) often used as nitrating agent.
- Conditions: Low temperature (10–40 °C) to control regioselectivity and avoid over-nitration.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Nitration | Concentrated HNO3 (65%), acetic acid medium | 10–30 °C | 3–6 hours | Slow addition with cooling to maintain temperature |
Hydrolysis and Deprotection
- After nitration, if the amino group was protected, hydrolysis is performed using concentrated hydrochloric acid under reflux to remove the protecting group.
- The reaction mixture is then neutralized to precipitate the nitroaniline derivative.
Typical Hydrolysis Conditions:
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Hydrolysis | Concentrated HCl (35%), reflux | 90–100 °C | 2–3 hours | Ensures complete deprotection |
Purification
- The crude product is isolated by filtration after adjusting the pH to acidic range (pH 1–2).
- Recrystallization from aqueous ethanol (50–90%) is commonly used to enhance purity.
Analytical Data and Characterization
- Purity: Typically confirmed by High-Performance Liquid Chromatography (HPLC) showing >97% purity.
- Melting Point: Approximately 125–130 °C, consistent with substituted nitroanilines.
- Spectroscopy:
- FTIR confirms nitro group (NO2) peaks around 1340 and 1520 cm⁻¹.
- NMR (¹H and ¹³C) confirms substitution pattern and presence of phenylmethoxyethyl group.
- Chromatography: TLC and HPLC used to monitor reaction progress and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Protection temperature | 80–140 °C | Acetylation step |
| Alkylation temperature | 50–80 °C | Nucleophilic substitution |
| Nitration temperature | 10–40 °C | Controlled to avoid over-nitration |
| Hydrolysis temperature | 90–100 °C (reflux) | Deprotection step |
| Reaction time (each step) | 1.5–6 hours | Varies by step |
| Purification solvent | 50–90% aqueous ethanol | Recrystallization |
| Product purity (HPLC) | >97% | High purity required |
| Yield | 75–85% (estimated) | From analogous compounds |
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(2-phenylmethoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Sodium amide (NaNH2) in liquid ammonia is a typical reagent for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted anilines depending on the substituent introduced.
Scientific Research Applications
4-nitro-N-(2-phenylmethoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-phenylmethoxyethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 4-nitro-N-(2-phenylmethoxyethyl)aniline with structurally related 4-nitroaniline derivatives:
Physicochemical Properties
- Basicity : The electron-donating 2-phenylmethoxyethyl group in the target compound likely increases nitrogen lone-pair availability compared to electron-withdrawing substituents (e.g., CF₃ in ), though steric hindrance may offset this effect. In contrast, 4-nitro-N-(adamantyl)aniline (3i, ) exhibits reduced basicity due to adamantane’s steric bulk.
- Solubility : The phenylmethoxyethyl chain enhances lipophilicity, favoring solubility in organic solvents. By comparison, 3,4-dimethoxyphenethyl-substituted analogs (3j, ) show improved polarity and water miscibility.
- Thermal Stability : Nitro groups generally confer stability, but substituents like trimethoxysilyl () may introduce hydrolytic sensitivity in humid environments.
Key Research Insights and Contradictions
- Yield Discrepancies : Yields for analogous compounds vary significantly (55–72%, ), attributed to substituent steric effects and reaction kinetics. For instance, adamantylamine (bulky) gives lower yields than pyridinylethylamine (linear).
- Electronic Effects : The 4-nitro group’s electron-withdrawing nature is offset by electron-donating substituents (e.g., OMe in 3j, ), altering reactivity in subsequent reductions or functionalizations.
- Structural Characterization : All compounds in were validated via NMR and MS, ensuring synthetic reliability. However, crystallographic data (e.g., ) are absent for the target compound, leaving its solid-state behavior unconfirmed.
Biological Activity
4-Nitro-N-(2-phenylmethoxyethyl)aniline is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Understanding the biological activity of such compounds is crucial for their application in drug development and therapeutic interventions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
The compound features a nitro group (-NO2) and an aniline moiety, which are significant for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against several bacterial strains.
- Antioxidant Properties : The nitro group contributes to its ability to scavenge free radicals, thus exhibiting antioxidant effects.
- Cytotoxic Effects : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
A series of tests conducted on various bacterial strains demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound showed a significant reduction in DPPH radical concentration, with an IC50 value of approximately 75 µg/mL, suggesting strong antioxidant potential.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated that the compound exhibited cytotoxic effects with IC50 values of 30 µM for HeLa cells and 45 µM for MCF-7 cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of similar compounds in treating infections caused by resistant bacterial strains. This study supports the potential use of derivatives like this compound in clinical settings.
- Case Study on Antioxidant Properties : Research published in the Journal of Medicinal Chemistry explored various nitro-substituted anilines and their role as antioxidants. This study provides a comparative analysis showing that compounds with similar structures often exhibit significant antioxidant activity.
Q & A
Q. How can researchers address crystallization challenges for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
